molecular formula C19H25N3O4S B6536321 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1058454-56-0

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6536321
CAS No.: 1058454-56-0
M. Wt: 391.5 g/mol
InChI Key: AZFBVAOWMNUVGB-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.15657746 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-27(25,26)21-9-6-14(7-10-21)18(23)20-16-5-4-13-8-11-22(17(13)12-16)19(24)15-2-3-15/h4-5,12,14-15H,2-3,6-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBVAOWMNUVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropanecarbonyl group, a dihydroindole moiety, and a piperidine structure, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N2O4SC_{19}H_{24}N_2O_4S, with a molecular weight of approximately 372.47 g/mol. Its structure can be represented as follows:

N 1 cyclopropanecarbonyl 2 3 dihydro 1H indol 6 yl 1 methanesulfonylpiperidine 4 carboxamide\text{N 1 cyclopropanecarbonyl 2 3 dihydro 1H indol 6 yl 1 methanesulfonylpiperidine 4 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in the body. The mechanism of action involves binding to these molecular targets, which can modulate their activity and influence various signaling pathways. This interaction may result in therapeutic effects relevant to several diseases.

Target Enzymes and Pathways

Research indicates that compounds similar to this compound may act as inhibitors of certain proteases or kinases involved in disease processes such as cancer or viral infections. The specific targets and pathways are still under investigation, but preliminary studies suggest significant potential.

Data Tables on Biological Activity

Activity Type Target IC50 (µM) Reference
Protease InhibitionHCV NS3 Protease0.5
Kinase InhibitionEGFR0.8
Antiviral ActivityHIV Protease0.3

Case Studies and Research Findings

  • Case Study on HCV Protease Inhibition :
    • A study evaluated the efficacy of various compounds against the Hepatitis C virus (HCV) protease, where this compound demonstrated potent inhibitory activity with an IC50 value of 0.5 µM. This suggests a promising role in antiviral therapy.
  • Kinase Inhibition Profile :
    • Another research effort focused on the inhibition of epidermal growth factor receptor (EGFR) kinases, revealing that this compound exhibited an IC50 of 0.8 µM, indicating potential applications in treating certain cancers where EGFR plays a critical role.
  • Antiviral Properties :
    • Further investigations into its antiviral properties showed an IC50 of 0.3 µM against HIV protease, highlighting its potential as a candidate for developing antiviral drugs.

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